An In-Depth Technical Guide to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS: 4290-72-6)
An In-Depth Technical Guide to 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS: 4290-72-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrrolo[3,2,1-ij]quinoline core is a fascinating tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a unique scaffold for the development of novel therapeutic agents. This guide focuses on a key derivative of this family, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, a molecule that serves as both a versatile synthetic intermediate and a potential pharmacophore in its own right. While much of the existing research has explored its derivatives, this document aims to provide a comprehensive technical overview of the parent dione, offering insights into its synthesis, physicochemical properties, and the broader biological context of the pyrrolo[3,2,1-ij]quinoline class.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any research and development endeavor. This section details the key identifiers and characteristics of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione.
| Property | Value | Source |
| CAS Number | 4290-72-6 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| IUPAC Name | 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | [2] |
| Canonical SMILES | C1CC2=C3C(=CC=C2)C(=O)C(=O)N3C1 | [1] |
| InChI Key | KNEFHXSZIJKTPK-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 37.4 Ų | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of the Core Scaffold: A Modern Take on a Classic Reaction
The construction of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core is most effectively achieved through a modification of the Stollé reaction.[3][4][5] This powerful synthetic tool allows for the formation of the tricyclic system from readily available starting materials.
The Stollé-Type Reaction: Mechanism and Rationale
The Stollé synthesis and its variants are cornerstone methods for the preparation of oxindoles and isatins from anilines and α-haloacid chlorides or oxalyl chloride.[3][4][5] In the context of our target molecule, the reaction proceeds via an intramolecular Friedel-Crafts acylation. The key steps are:
-
N-Acylation: The secondary amine of 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. This results in the formation of an N-acyloxamoyl chloride intermediate.
-
Intramolecular Friedel-Crafts Acylation: The newly formed acyl chloride is then positioned to undergo an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring of the tetrahydroquinoline moiety. This cyclization step, typically promoted by a Lewis acid or heat, forges the new five-membered pyrrole ring and yields the desired dione.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a synthesized methodology based on established Stollé reaction principles and adaptations for similar pyrrolo[3,2,1-ij]quinoline systems. Researchers should optimize these conditions for their specific laboratory setup and scale.
Materials:
-
1,2,3,4-Tetrahydroquinoline
-
Oxalyl chloride
-
Anhydrous toluene
-
20% Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous toluene.
-
Addition of Starting Material: Slowly add a solution of 1,2,3,4-tetrahydroquinoline in anhydrous toluene to the stirred oxalyl chloride solution at room temperature. An exothermic reaction may be observed.
-
Reaction and Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with a 20% sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts. This step is crucial for separating the desired product from potential dimeric byproducts.
-
Isolate the aqueous basic layer containing the deprotonated product.
-
Acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The Biological Significance of the Pyrrolo[3,2,1-ij]quinoline Scaffold
While direct biological activity data for 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is limited in the public domain, the broader family of pyrrolo[3,2,1-ij]quinoline derivatives has demonstrated a remarkable range of pharmacological activities. This suggests that the core scaffold is a "privileged structure" in drug discovery, capable of interacting with a variety of biological targets.
A Hub for Diverse Pharmacological Activities
Derivatives of the pyrrolo[3,2,1-ij]quinoline core have been investigated for a multitude of therapeutic applications, including:
-
Anticoagulant Activity: Certain derivatives have been identified as potent inhibitors of blood coagulation factors Xa and XIa, highlighting their potential in the development of novel antithrombotic agents.[6][7][8][9]
-
Anticancer Properties: The rigid, planar nature of the scaffold lends itself to intercalation with DNA and interaction with various enzymes involved in cell proliferation. Several studies have reported the cytotoxic effects of pyrrolo[3,2,1-ij]quinoline derivatives against a range of cancer cell lines.[10][11][12]
-
Antibacterial and Antifungal Agents: The heterocyclic nature of the core has been exploited in the design of novel antimicrobial compounds.[13][14]
-
Neurological Applications: Modifications of the pyrrolo[3,2,1-ij]quinoline system have led to compounds with activity at serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders.
A Versatile Intermediate for Drug Discovery
Beyond any intrinsic activity, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a valuable starting material for the synthesis of more complex and potent derivatives.[6][7][8][15] The dione functionality provides two reactive carbonyl groups that can be readily modified through a variety of chemical transformations, including:
-
Condensation Reactions: The active methylene group adjacent to the carbonyls can participate in Knoevenagel and aldol-type condensations to introduce diverse substituents.
-
Nucleophilic Addition: The carbonyl groups are susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of functional groups.
-
Ring-Opening and Rearrangement: Under specific conditions, the pyrrolodione ring can be opened and rearranged to form other heterocyclic systems.[16]
This synthetic tractability makes 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione an ideal starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Future Directions and Perspectives
The full potential of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione and its derivatives is yet to be fully realized. Future research in this area should focus on several key aspects:
-
Elucidation of Direct Biological Activity: A systematic evaluation of the parent dione against a broad panel of biological targets is warranted to determine its intrinsic pharmacological profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological testing of a diverse library of derivatives will be crucial for understanding the key structural features required for potent and selective activity against specific targets.
-
Development of Novel Synthetic Methodologies: While the Stollé reaction is effective, the development of more efficient, greener, and scalable synthetic routes to the pyrrolo[3,2,1-ij]quinoline core would be highly beneficial.
-
Exploration of New Therapeutic Areas: The diverse biological activities observed for this scaffold suggest that it may have applications in a wide range of diseases beyond those already investigated.
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MDPI. (2024). Design, Synthesis, and Evaluation of New Hybrid Derivatives of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one as Potential Dual Inhibitors of Blood Coagulation Factors Xa and XIa. Retrieved from [Link]
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